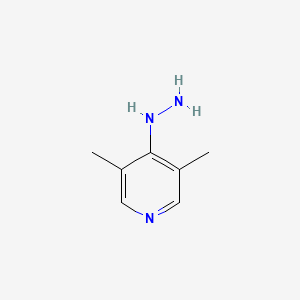

4-Hydrazinyl-3,5-dimethylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(3,5-dimethylpyridin-4-yl)hydrazine |

InChI |

InChI=1S/C7H11N3/c1-5-3-9-4-6(2)7(5)10-8/h3-4H,8H2,1-2H3,(H,9,10) |

InChI Key |

VKLJRRKWYADMAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1NN)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazinyl 3,5 Dimethylpyridine and Its Analogs

Direct Synthetic Routes to Hydrazinylpyridines

Direct methods for the synthesis of hydrazinylpyridines primarily involve the introduction of a hydrazine (B178648) group onto a pyridine (B92270) ring. This is most commonly achieved through nucleophilic aromatic substitution or the reduction of diazonium salts.

Nucleophilic Aromatic Substitution of Halogenated Pyridines with Hydrazine Reagents

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the synthesis of hydrazinylpyridines. wikipedia.org This reaction involves the displacement of a halide on the pyridine ring by a hydrazine reagent. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the nitrogen atom, which can stabilize the negative charge in the reaction intermediate, particularly when the substitution occurs at the 2- or 4-positions. wikipedia.orgstackexchange.com

The general mechanism involves the addition of the nucleophile (hydrazine) to the halogenated pyridine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent elimination of the halide ion yields the hydrazinylpyridine. The presence of electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack. wikipedia.org

A reliable method for synthesizing substituted hydrazinylpyridines involves the nucleophilic substitution of a chlorine atom in various chloropyridines using hydrazine hydrate (B1144303) or alkylhydrazines. thieme-connect.com This process can be conducted in thick-wall ACE tubes, which are suitable for reactions under pressure. thieme-connect.com

The efficiency of the nucleophilic aromatic substitution can be significantly influenced by the reaction conditions and the choice of solvent. For instance, the synthesis of hydrazinylpyridines from chloropyridines has been optimized using simple alcohols and diethyl ether as solvents, which offers a more environmentally friendly and user-friendly process. thieme-connect.com The molar ratio of the pyridine halide to hydrazine hydrate is a critical parameter, with a ratio of 1:1.5 to 1:1.8 often being optimal to ensure the reaction goes to completion without excessive waste of hydrazine hydrate. google.com

The reaction temperature is another key factor. For example, refluxing at temperatures between 100-150°C can lead to a rapid substitution reaction with minimal by-product formation. google.com The use of an acid-binding agent, such as N,N-dimethylpropanolamine, can also promote the reaction by neutralizing the acid generated during the substitution. google.com

Table 1: Optimization of Reaction Conditions for Hydrazinylpyridine Synthesis

| Reactants | Solvent | Temperature (°C) | Additive | Outcome | Reference |

|---|---|---|---|---|---|

| Pyridine Halide A, Hydrazine Hydrate | Solvent I | 100-150 | - | Rapid substitution, few by-products | google.com |

| Chloropyridines, Hydrazine Hydrate/Alkylhydrazines | Simple Alcohols, Diethyl Ether | - | - | Environmentally friendly, high atomic efficiency | thieme-connect.com |

| 4-Hydrazinylquinolin-2(1H)-one | Pyridine | Reflux | - | Good yield of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | nih.gov |

| 4-Hydrazinylquinolin-2(1H)-one | Toluene/Et3N | 80 | Et3N | Lower yield, increased reaction time | nih.gov |

| 4-Hydrazinylquinolin-2(1H)-one | DMF/Et3N | 100 | Et3N | Improved yield compared to Toluene/Et3N | nih.gov |

Regioselectivity, the control of the position of the incoming hydrazine group, is a significant challenge in the synthesis of substituted hydrazinylpyridines. One approach to achieve regioselectivity is through the use of carefully designed precursors. For instance, the synthesis of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine was achieved through a two-step process where the regiochemistry was controlled by the starting materials. acs.org

Another strategy involves the intramolecular amination of 5-acyl-4-pyridones with hydrazines, which provides a regioselective method for constructing pyrazolo[4,3-c]pyridines. rsc.org The tautomeric nature of N-unsubstituted 5-acyl-4-pyridones, existing as either 4-pyridone or 4-hydroxypyridine (B47283) depending on the solvent, influences their reactivity and the regioselectivity of the substitution. rsc.org Similarly, the differentiation of reactivity between two dinucleophilic centers in a precursor like 6-hydrazinonicotinic acid hydrazide allows for the chemoselective and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. researchgate.net

Reduction of Diazonium Salts of Aminopyridines

An alternative direct route to hydrazinylpyridines is the reduction of diazonium salts derived from aminopyridines. This method involves the diazotization of an aminopyridine to form a diazonium salt, which is then reduced to the corresponding hydrazine.

A mild, metal-free reduction method utilizes ascorbic acid to reduce in situ generated diazonium chlorides. durham.ac.uk The resulting intermediate can then be converted to the corresponding hydrazine by heating in an acidic medium. durham.ac.uk This method has been demonstrated on a large scale, indicating its potential for industrial applications. durham.ac.uk

It is important to note that the stability and reactivity of pyridinediazonium salts can differ significantly from their benzenediazonium (B1195382) counterparts. google.com For example, pyridine-2-diazonium salts are known to be very unstable. google.com The reduction of diazonium salts can sometimes be complicated by side reactions, such as the replacement of the diazonium group with a hydroxyl or alkoxy group from the solvent. google.com

Precursor Synthesis for 4-Hydrazinyl-3,5-dimethylpyridine

The synthesis of this compound often begins with the preparation of appropriately substituted precursors, particularly halogenated 3,5-dimethylpyridines.

Synthesis of Halogenated 3,5-Dimethylpyridine (B147111) Intermediates

The synthesis of halogenated 3,5-dimethylpyridine intermediates is a critical first step. One approach involves the synthesis of 3,5-dimethylpyridine itself, which can then be halogenated. 3,5-Dimethylpyridine can be synthesized from 2-methyl-1,5-pentanediamine through a vapor-phase reaction with hydrogen over an oxide catalyst. google.com Another method involves a two-step process starting from methacrolein, propenyl ether, and an ammonium (B1175870) salt. nih.govnih.gov

Once 3,5-dimethylpyridine is obtained, it can be halogenated to produce the necessary intermediate for the subsequent nucleophilic substitution with hydrazine. The specific halogenation method will determine the position of the halogen atom on the pyridine ring.

Direct Halogenation Approaches

Direct halogenation of the pyridine ring is a fundamental method for introducing a functional handle that can later be converted to a hydrazinyl group. However, the electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often necessitating harsh reaction conditions. chemrxiv.org

Modern methods have been developed to achieve more selective and milder halogenation. One such strategy involves the formation of Zincke imine intermediates. This sequence includes ring-opening the pyridinium (B92312) salt, followed by a highly regioselective halogenation of the resulting acyclic imine, and subsequent ring-closure to yield the 3-halopyridine. chemrxiv.orgnih.gov This approach offers a high degree of control over the position of halogenation. nih.gov

Another advanced technique employs specially designed phosphine (B1218219) reagents. In this method, a phosphine is selectively attached to the 4-position of the pyridine, forming a phosphonium (B103445) salt. This salt then acts as an excellent leaving group, which can be displaced by a halide nucleophile to yield the 4-halopyridine. chemrxiv.org The reactivity can be tuned by modifying the phosphine's electronic properties and considering the steric environment of the pyridine substrate. chemrxiv.orgnih.gov

Table 1: Comparison of Pyridine Halogenation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Classical Electrophilic Halogenation | Uses elemental halogens with strong Lewis or Brønsted acids at high temperatures. chemrxiv.org | Simple reagents. | Harsh conditions, often poor regioselectivity, limited scope. chemrxiv.org |

| Zincke Imine Intermediate | Involves ring-opening to an acyclic imine, which is then halogenated and re-cyclized. nih.gov | High regioselectivity for the 3-position, mild conditions. nih.gov | Multi-step process. |

| Designed Phosphine Reagents | A phosphine is installed as a leaving group at the 4-position and subsequently displaced by a halide. chemrxiv.org | Selective for the 4-position, viable for complex molecules. chemrxiv.org | Requires synthesis of specific phosphine reagents. |

Ring Synthesis Strategies (e.g., Hantzsch Dihydropyridine Condensation, Kröhnke Pyridine Synthesis)

When direct functionalization is not feasible, constructing the pyridine ring itself is a powerful alternative.

The Hantzsch Dihydropyridine Condensation is a classic and versatile method. It is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. chemtube3d.com This reaction first produces a 1,4-dihydropyridine (B1200194) derivative, which is subsequently oxidized to the aromatic pyridine ring. rsc.org The Hantzsch synthesis is widely used to prepare symmetrically substituted pyridines, including derivatives with methyl groups at the 2- and 6-positions. rsc.orgnih.gov

The Kröhnke Pyridine Synthesis provides another route to highly functionalized pyridines under mild conditions. This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org The reaction proceeds through a Michael addition followed by a series of condensation and cyclization steps to form the pyridine ring. wikipedia.org A key advantage of the Kröhnke synthesis is its tolerance for a wide variety of substituents on both starting materials, allowing for the creation of a diverse library of poly-substituted pyridines. wikipedia.orgijpsonline.com

Functional Group Interconversions (e.g., Hydroxyl-to-Halogen Conversion)

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. A crucial conversion in this context is the replacement of a hydroxyl group with a halogen on the pyridine ring, as the halogen can then be substituted by hydrazine.

The conversion of a hydroxypyridine to a halopyridine can be achieved using various reagents. Standard methods include reaction with phosphorus halides, such as phosphorus(V) chloride or phosphorus(III) bromide. chemguide.co.uk Another common reagent is thionyl chloride (SOCl₂), which converts alcohols to the corresponding chloroalkanes, producing gaseous byproducts (SO₂ and HCl). chemguide.co.uk For preparing bromoalkanes and iodoalkanes, mixtures of a sodium halide (NaBr or NaI) with a strong acid like sulfuric or phosphoric acid are often used to generate the hydrogen halide in situ. chemguide.co.uklibretexts.org

Once a halogenated pyridine, such as 4-chloro-3,5-dimethylpyridine (B123268), is obtained, the final step is a nucleophilic aromatic substitution with hydrazine hydrate. google.com This reaction typically involves heating the halopyridine with an excess of hydrazine hydrate, sometimes in a suitable solvent, to displace the halide and form the desired 4-hydrazinylpyridine derivative. google.comgoogle.com

Synthesis of 3,5-Dimethylpyridine N-Oxide Derivatives

The synthesis of 3,5-dimethylpyridine N-oxide is a key strategic step for introducing substituents at the 4-position of the 3,5-lutidine ring. The N-oxide group activates the ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic attack.

The N-oxide is typically prepared by oxidizing 3,5-dimethylpyridine (3,5-lutidine). google.com Common oxidizing agents include hydrogen peroxide in glacial acetic acid. nih.gov The reaction involves heating the mixture, followed by removal of excess acid to yield the N-oxide. nih.gov

Once formed, the 3,5-dimethylpyridine N-oxide can be readily nitrated at the 4-position. This is an important step towards creating a precursor for the hydrazinyl group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and a nitrating agent. patsnap.comgoogle.com While traditionally fuming nitric acid was used, newer methods employ potassium nitrate (B79036) as the nitrating reagent in concentrated sulfuric acid. This approach is reported to shorten reaction times, improve yields, and create a more environmentally friendly process by avoiding the formation of brown smoke (NOx gases). patsnap.comgoogle.com The resulting 3,5-dimethyl-4-nitropyridine-N-oxide is a valuable intermediate in the synthesis of various pharmaceuticals. patsnap.com

Table 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

| Step | Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Oxidation | 3,5-Dimethylpyridine | H₂O₂ / Acetic Acid | 80 °C, 5h | 3,5-Dimethylpyridine N-Oxide | ~97% | google.comnih.gov |

| 2. Nitration | 3,5-Dimethylpyridine N-Oxide | KNO₃ / H₂SO₄ | 60-65 °C, 2h | 3,5-Dimethyl-4-nitropyridine-N-oxide | ~86% | patsnap.com |

Green Chemistry Approaches in Hydrazinopyridine Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like hydrazinopyridines. mdpi.com

One green approach involves the use of mechanosynthesis (grinding) instead of traditional solvent-based refluxing. This method can significantly reduce reaction times and the use of volatile organic solvents. mdpi.com The use of reusable organocatalysts, such as L-proline, in these solvent-free or reduced-solvent conditions further enhances the sustainability of the process. mdpi.com

For the synthesis of hydrazine derivatives, catalyst-free, multi-component reactions in aqueous media represent a significant advance in green chemistry. rsc.org These methods avoid the need for metal catalysts and harsh conditions, simplifying the reaction setup and workup procedures. Solid-phase synthesis is another technique being adapted to create greener protocols for producing peptide hydrazides, which are structurally related to the target compounds. nih.gov This method can reduce the consumption of reagents and solvents like DMF and DCM. nih.gov Furthermore, developing synthetic routes that simplify process conditions and reduce pollutant emissions is a key goal in the industrial production of hydrazinopyridine derivatives. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Hydrazinyl 3,5 Dimethylpyridine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) attached to the 3,5-dimethylpyridine (B147111) core is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms. This inherent nucleophilicity drives its participation in a range of chemical reactions.

Oxidation Reactions and Product Pathways

Hydrazines can undergo oxidation to form various products. For instance, the Wolff-Kishner reduction utilizes the oxidation of a hydrazone intermediate in the presence of a strong base to convert a carbonyl group to a methylene (B1212753) group, with the evolution of nitrogen gas. libretexts.org While specific oxidation pathways for 4-Hydrazinyl-3,5-dimethylpyridine were not detailed in the search results, arylhydrazines, in general, can be utilized as arylating agents in oxidative coupling reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine moiety are nucleophilic and can react with alkylating and acylating agents.

N-Alkylation: This reaction involves the introduction of an alkyl group onto one or both of the nitrogen atoms of the hydrazine. The regioselectivity of N-alkylation in similar heterocyclic systems, such as imidazo[4,5-b]pyridine-4-oxides, has been shown to be influenced by steric factors and the nature of the alkylating agent. researchgate.net For instance, N-alkylation of pyrazole (B372694) derivatives is an industrially important method for synthesizing N-substituted pyrazoles. google.com

N-Acylation: This involves the reaction of the hydrazine with an acylating agent, such as an acid chloride or anhydride, to form an N-acylhydrazide. This reaction proceeds via nucleophilic acyl substitution.

C-N Coupling Reactions

Arylhydrazines can participate in cross-coupling reactions. These reactions often proceed via the cleavage of the C-N bond and can be catalyzed by transition metals. Arylhydrazines have been employed as arylating reagents in Suzuki and Heck coupling reactions. researchgate.net This demonstrates the versatility of the hydrazine group in forming new carbon-nitrogen bonds, a crucial transformation in the synthesis of many organic molecules.

Reactivity of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in this compound is influenced by the interplay of the electron-donating hydrazinyl and methyl groups and the electron-withdrawing nature of the pyridine nitrogen atom. This combination of substituents leads to a unique reactivity profile, particularly in electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution Reactions on the Pyyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation due to the electron-deficient nature of the heterocycle. nih.govchemrxiv.org The pyridine nitrogen acts as a strong deactivating group, making the ring less susceptible to attack by electrophiles. However, the presence of electron-donating groups can facilitate such reactions. In the case of this compound, the hydrazinyl group at the 4-position and the two methyl groups at the 3- and 5-positions are all activating groups.

The hydrazinyl group is a powerful activating group and an ortho-, para-director. The methyl groups are also activating and ortho-, para-directing. The directing effects of these substituents would favor electrophilic attack at the 2- and 6-positions of the pyridine ring. However, the strong deactivating effect of the ring nitrogen often requires harsh reaction conditions for electrophilic substitutions to occur on the pyridine nucleus itself. chemrxiv.org

Common electrophilic substitution reactions and the expected, though often difficult to achieve, outcomes are summarized below:

| Electrophilic Reagent | Expected Product | Remarks |

| Nitrating Mixture (HNO₃/H₂SO₄) | 2-Nitro-4-hydrazinyl-3,5-dimethylpyridine | Harsh conditions may be required, and potential for oxidation of the hydrazinyl group exists. |

| Halogens (e.g., Br₂/FeBr₃) | 2-Bromo-4-hydrazinyl-3,5-dimethylpyridine | Lewis acid catalyst is typically necessary to polarize the halogen. |

| Fuming Sulfuric Acid (SO₃/H₂SO₄) | This compound-2-sulfonic acid | High temperatures are generally needed for sulfonation of pyridines. |

It is important to note that the hydrazinyl group itself is susceptible to electrophilic attack, which can compete with substitution on the pyridine ring.

Nucleophilic Substitution Reactions (beyond direct synthesis)

The pyridine ring is inherently electron-deficient and therefore more susceptible to nucleophilic attack than benzene. Nucleophilic aromatic substitution (SNAr) is particularly favored at the 2- and 4-positions, as the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.orgstackexchange.comyoutube.com

In this compound, the hydrazinyl group is located at an activated position for nucleophilic displacement. While hydrazine is not a conventional leaving group, under certain conditions, the C4-position can undergo nucleophilic substitution. This is particularly relevant in reactions that proceed via a 4-pyridyl pyridinium (B92312) salt intermediate, which enhances the leaving group ability of the substituent at the 4-position. nih.gov

Recent studies have explored the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH) mechanism, which proceeds via such pyridinium salt intermediates. nih.gov This methodology could potentially be applied to displace the hydrazinyl group in this compound with other nucleophiles.

Furthermore, the hydrazinyl moiety can be transformed into other functional groups that are better leaving groups, thereby facilitating nucleophilic substitution on the pyridine ring.

Functional Group Transformations on Methyl Substituents

The methyl groups at the 3- and 5-positions of the pyridine ring are amenable to various functional group transformations, such as oxidation and halogenation.

Oxidation: The oxidation of methylpyridines to their corresponding pyridinecarboxylic acids is a well-established industrial process. google.comacs.org Various oxidizing agents can be employed, including potassium permanganate, nitric acid, and catalytic air oxidation. For instance, the oxidation of methylpyridines can be achieved using a halogen oxidizing agent in the presence of water and actinic radiation. google.com The reaction of methyl azaarenes with an iodine-DMSO medium can also lead to the formation of an aldehyde group via Kornblum oxidation. researchgate.net

Halogenation: The side-chain halogenation of methylpyridines can be achieved under radical conditions. youtube.com For example, chlorination of methylpyridines often leads to the formation of (trichloromethyl)pyridines. However, ionic halogenation of the pyridine ring can also occur, and the reaction conditions can be tuned to favor one over the other. youtube.com The reaction of 3-methylpyridine (B133936) with hydrogen fluoride (B91410) and chlorine in the liquid phase at elevated temperature and super-atmospheric pressure can result in the formation of 3-(trifluoromethyl)pyridine (B54556) and its derivatives. google.com

The following table summarizes potential transformations of the methyl groups:

| Reaction Type | Reagents | Potential Products |

| Oxidation | KMnO₄ or Catalytic Air Oxidation | 4-Hydrazinyl-5-methylpyridine-3-carboxylic acid and/or 4-Hydrazinyl-3,5-pyridinedicarboxylic acid |

| Halogenation (Radical) | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-Hydrazinyl-3-(bromomethyl)-5-methylpyridine and/or 4-Hydrazinyl-3,5-bis(bromomethyl)pyridine |

| Halogenation (Ionic) | Cl₂/HF (liquid phase) | 4-Hydrazinyl-3,5-bis(trifluoromethyl)pyridine |

Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products.

Proposed Mechanisms for Key Transformations (e.g., Oxidative Cyclization)

A significant reaction of this compound is its condensation with dicarbonyl compounds to form pyrazole derivatives, often followed by oxidative cyclization to yield fused heterocyclic systems.

The formation of a pyrazole from a hydrazine and a 1,3-dicarbonyl compound proceeds through a nucleophilic addition-elimination mechanism. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. mdpi.comnih.govorganic-chemistry.org

Oxidative Cyclization: In the presence of an oxidizing agent, the initially formed pyrazole or a related intermediate can undergo further cyclization. For instance, the KI-catalyzed oxidative cyclization of 2-hydrazinopyridines with α-keto acids to form 1,2,4-triazolo[4,3-a]pyridines has been reported. nih.govrsc.org A proposed mechanism involves the initial formation of a condensation product, which is then oxidized by a hypervalent iodine species. This is followed by an intermolecular nucleophilic cyclization and subsequent decarboxylation and aromatization to yield the final product. nih.gov A similar mechanistic pathway can be envisioned for the oxidative cyclization reactions of this compound.

During the oxidation of related azolo[1,5-a]pyrimidines, it has been proposed that the reaction can proceed via a single electron transfer mechanism. mdpi.com The stability of the resulting radical cation influences the reaction outcome.

Silver-catalyzed oxidative coupling and cyclization of acrylamides with 1,3-dicarbonyl compounds has also been shown to proceed through a tandem radical addition/cyclization process. rsc.org

Kinetic Studies of Reactivity Profiles

Detailed kinetic studies on the reactivity of this compound are not extensively reported. However, related studies on similar systems provide insights into the kinetic profiles of its reactions.

In the reaction between hydrazines and β-dicarbonyl compounds, it has been suggested that the dehydration of the intermediate 3,5-dihydroxypyrazolidines is the kinetically controlled step that determines the isomeric ratio of the final pyrazole products. researchgate.net

The regioselectivity in pyrazole formation from unsymmetrical 1,3-diketones and substituted hydrazines can be influenced by the reaction solvent. The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, suggesting a significant solvent effect on the reaction kinetics. conicet.gov.ar

Derivatization and Synthetic Utility of 4 Hydrazinyl 3,5 Dimethylpyridine As a Synthon

Access to Novel Heterocyclic Scaffolds

The reactivity of the hydrazine (B178648) moiety in 4-Hydrazinyl-3,5-dimethylpyridine makes it a key starting material for the synthesis of various fused and non-fused heterocyclic systems. These scaffolds are of significant interest due to their presence in many biologically active compounds.

Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Fused Systems

One of the most prominent applications of hydrazinopyridines is in the synthesis of 1,2,4-triazolo[4,3-a]pyridines. These fused heterocyclic systems are recognized for their diverse biological activities. The synthesis generally involves the reaction of a 2-hydrazinopyridine (B147025) derivative with various reagents.

Mild and efficient one-pot methods have been developed for the synthesis of substituted rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines from 2-hydrazinopyridine and aromatic aldehydes at room temperature. rsc.org Another approach involves the reaction between 2-hydrazinopyridines and ethyl imidates under mild acidic conditions. researchgate.net The electronic and steric properties of both the hydrazine and the imidate can significantly influence the reaction rate. researchgate.net In some cases, particularly with highly electron-deficient 2-hydrazinopyridines, the initial rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine product can rearrange to the isomeric rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine. researchgate.net

Furthermore, 3-methylphosphonylated rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines have been synthesized through a 5-exo-dig cyclization of chloroethynylphosphonates with N-unsubstituted 2-hydrazinylpyridines. nih.gov The presence of a nitro group on the pyridine (B92270) ring can induce a Dimroth-type rearrangement, leading to the formation of 2-methylphosphonylated rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines. nih.gov

Electrochemical methods offer an alternative, environmentally friendly approach. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a route to 3-amino- rsc.orgresearchgate.netorganic-chemistry.org-triazolo[4,3-a]pyridines without the need for transition metals or external oxidants. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| 2-Hydrazinopyridine | Aromatic Aldehydes | Substituted rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines | One-pot, room temperature synthesis. rsc.org |

| 2-Hydrazinopyridines | Ethyl Imidates | rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines | Mild acidic conditions; potential for rearrangement. researchgate.net |

| 2-Hydrazinylpyridines | Chloroethynylphosphonates | 3-Methylphosphonylated rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines | 5-exo-dig cyclization; potential for Dimroth rearrangement. nih.gov |

| 2-Hydrazinopyridines | Isothiocyanates | 3-Amino- rsc.orgresearchgate.netorganic-chemistry.org-triazolo[4,3-a]pyridines | Electrochemical desulfurative cyclization. organic-chemistry.org |

Formation of Oxadiazoles and other Nitrogen-Containing Rings

The hydrazine functionality of this compound is also instrumental in the synthesis of other important heterocyclic rings, such as oxadiazoles. 1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, and they are considered to be derived from furan (B31954) by the replacement of two methane (B114726) groups with two pyridine-type nitrogen atoms. nih.gov

Common synthetic routes to 1,3,4-oxadiazoles often involve the cyclization of diacylhydrazines using various dehydrating agents like phosphorus oxychloride or thionyl chloride. nih.gov Another method involves the reaction of acid hydrazides with acid chlorides or carboxylic acids. nih.gov A convergent synthesis has been developed where α-bromo nitroalkanes are coupled with acyl hydrazides to directly yield 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org

The versatility of the hydrazino group extends to the formation of other nitrogen-containing heterocycles. For instance, condensation of a 4-hydrazino derivative with acetylacetone (B45752) can yield a pyrazolyl-substituted compound. researchgate.net Similarly, reaction with ethyl acetoacetate (B1235776) can lead to the formation of pyrazolone (B3327878) derivatives. researchgate.net

Multicomponent Reactions Incorporating the Hydrazinopyridine Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly efficient synthetic strategies. nih.gov The hydrazinopyridine scaffold can be effectively utilized in such reactions to generate complex molecular architectures.

For example, a four-component reaction involving a β-dicarbonyl compound, an aldehyde, a hydrazine, and malononitrile (B47326) can lead to the formation of highly substituted pyridines. mdpi.comresearchgate.net These reactions often proceed through a series of tandem steps, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. nih.gov The use of hydrazine derivatives in MCRs provides a direct route to diverse heterocyclic libraries. beilstein-journals.orgrsc.org

Role in the Synthesis of Complex Molecular Structures

Beyond the formation of simple heterocyclic rings, this compound plays a crucial role as a building block in the assembly of more complex and advanced molecular structures.

Strategic Use in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials. The unique reactivity of the hydrazinopyridine moiety makes it a valuable synthon in this type of analysis. For example, a 1,2,4-triazolo[4,3-a]pyridine ring system within a target molecule can be retrosynthetically disconnected to a 2-hydrazinopyridine and a suitable carbonyl compound or its equivalent. youtube.com This strategic disconnection simplifies the synthetic planning process and allows for the development of efficient synthetic routes.

Application as a Derivatizing Agent in Analytical Chemistry

Extensive research of scientific literature and chemical databases reveals no documented applications of this compound as a derivatizing agent in analytical chemistry. While other hydrazine-containing compounds are widely used for this purpose, particularly for the analysis of carbonyl compounds, there is a notable absence of studies employing this compound for such applications.

Hydrazine derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are staple reagents in analytical laboratories. They react with aldehydes and ketones to form stable hydrazone derivatives that can be easily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. The core principle of this derivatization is the nucleophilic addition of the hydrazine moiety to the carbonyl group.

Despite the structural similarity of this compound to these established derivatizing agents, there is no available data on its reactivity, reaction conditions, or the spectral properties of its potential derivatives with analytes of interest. Consequently, no research findings or data tables detailing its use in analytical methods can be provided. The scientific community has, to date, not explored or reported on the utility of this compound as a synthon for developing new analytical derivatization reagents.

Coordination Chemistry of 4 Hydrazinyl 3,5 Dimethylpyridine As a Ligand

Ligand Design and Coordination Modes

The 4-hydrazinyl-3,5-dimethylpyridine ligand is a versatile building block in coordination chemistry due to the presence of multiple nitrogen donor atoms and the potential for different binding modes. Its design allows for the formation of a variety of complex architectures.

Bidentate and Polydentate Coordination through Nitrogen Donor Atoms

The presence of both a pyridine (B92270) ring nitrogen and a hydrazinyl group with two nitrogen atoms allows this compound to act as a versatile ligand. It can coordinate to metal centers in a bidentate fashion, typically through the pyridine nitrogen and the terminal amino nitrogen of the hydrazinyl group, forming a stable five- or six-membered chelate ring. The specific coordination can be influenced by the reaction conditions and the nature of the metal ion.

Furthermore, under appropriate conditions, the ligand can bridge two or more metal centers, acting as a polydentate ligand. This bridging can occur through the different nitrogen atoms of the pyridine and hydrazinyl moieties, leading to the formation of polynuclear complexes. The methyl groups at the 3 and 5 positions of the pyridine ring can also influence the ligand's conformation and, consequently, its coordination behavior.

Kappa-N,O and Kappa-N,N Binding Modes

While direct studies on the kappa-N,O (κ-N,O) binding mode of this compound are not extensively reported, this mode is plausible, especially in the presence of oxoanions or solvent molecules that can participate in coordination. The hydrazinyl group could potentially coordinate through one nitrogen and one oxygen atom from a coordinated or bridging oxo-group.

The kappa-N,N (κ-N,N) binding mode is the more common and expected coordination fashion for this ligand. This involves the coordination of the metal center to the pyridine nitrogen and one of the hydrazinyl nitrogens, forming a stable chelate ring. This bidentate N,N-coordination is a feature of many related pyridine-hydrazone ligands in their complexes with various transition metals. For instance, in palladium(II) and ruthenium(II) complexes with quinoline-2-carbaldehyde (pyridine-2-carbonyl)hydrazone, both κ²-N,N' and κ³-N,N',N'' coordination modes have been observed. rsc.org

Influence of Steric and Electronic Factors on Coordination

The coordination of this compound to a metal center is significantly influenced by both steric and electronic factors. The presence of methyl groups at the 3 and 5 positions of the pyridine ring introduces steric bulk, which can affect the approach of the ligand to the metal center and the geometry of the resulting complex. These methyl groups can also influence the orientation of the hydrazinyl group and its ability to coordinate.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexation with Transition Metals (e.g., Palladium, Ruthenium, Cobalt)

This compound and its derivatives form stable complexes with a variety of transition metals, including palladium, ruthenium, and cobalt.

Palladium: Palladium(II) complexes with pyridine-based ligands are of significant interest due to their catalytic applications. The reaction of this compound with palladium(II) salts is expected to yield square planar complexes. The coordination is likely to involve the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group. The resulting complexes can be either mononuclear or polynuclear depending on the reaction stoichiometry and conditions. nih.govresearchgate.net

Ruthenium: Ruthenium complexes with nitrogen-donor ligands have been extensively studied for their catalytic and biological activities. Ruthenium(II) and Ruthenium(III) complexes with ligands containing pyridine and hydrazine (B178648) or hydrazone moieties have been synthesized and characterized. rsc.orgnih.govmdpi.comnih.gov For example, binuclear ruthenium(II) complexes with a bridging hydrazine ligand have been reported, suggesting that this compound could also form similar bridged structures. nih.gov

Cobalt: Cobalt(II) and Cobalt(III) form a wide range of coordination complexes with N-donor ligands. The complexation of this compound with cobalt salts can lead to the formation of octahedral or tetrahedral complexes. The versatile coordination ability of the ligand allows for the formation of various architectures, including one-dimensional coordination polymers. rsc.orgmdpi.com A heterometallic trinuclear complex of ruthenium and cobalt has been shown to catalyze the dehydrogenative coupling of 4-substituted pyridines. acs.org

The table below summarizes some representative examples of transition metal complexes with related pyridine-hydrazine ligands.

| Metal | Ligand | Complex Type | Key Findings | Reference |

| Palladium(II) | 4-Substituted Pyridines | Mononuclear | Ligand basicity influences complex properties and catalytic activity. | nih.gov |

| Ruthenium(II) | 1-Naphthylhydrazine | Binuclear | Forms a bridging hydrazine complex with a "piano-stool" geometry. | nih.gov |

| Cobalt(II) | 4′-Pyridyl-2,2′;6′,2″-terpyridine | Mononuclear & Polymeric | Forms diverse structures with potential anticancer activity. | mdpi.com |

Formation of Mono-, Bi-, and Polynuclear Complexes

The denticity and bridging capability of this compound allow for the formation of a variety of nuclearities in its metal complexes.

Mononuclear Complexes: In the presence of a sufficient amount of ligand relative to the metal ion, or with the use of blocking co-ligands, mononuclear complexes are readily formed. In these complexes, the ligand typically acts as a bidentate chelate. Several mononuclear palladium(II) complexes with substituted hydrazone ligands have been synthesized and characterized. rsc.orgresearchgate.net

Binuclear Complexes: The hydrazinyl group is well-suited to act as a bridging ligand between two metal centers. This can occur in an end-on fashion, with each nitrogen of the N-N bond coordinating to a different metal, or through a μ-N,N' bridging mode. Binuclear ruthenium(II) complexes featuring a bridging hydrazine moiety have been structurally characterized, demonstrating this coordination pattern. rsc.orgnih.gov

Polynuclear Complexes: By utilizing both the pyridine and hydrazinyl nitrogen atoms as donor sites for bridging, this compound can facilitate the formation of extended one-, two-, or three-dimensional polynuclear complexes or coordination polymers. The structure of these polymers can be influenced by the choice of metal ion, counter-anion, and solvent. Polynuclear complexes built with pyridine-2,6-dicarboxylic acid-based ligands have been reported, showcasing the potential for forming complex multinuclear structures. researchgate.net

The table below provides examples of different nuclearities observed in complexes with related ligands.

Lack of Sufficient Data Precludes a Detailed Analysis of this compound Coordination Chemistry

A thorough review of available scientific literature reveals a significant gap in the specific, detailed research required to construct an in-depth article on the coordination chemistry of this compound as a ligand. While general principles of coordination chemistry and studies of related compounds exist, concrete spectroscopic and crystallographic data for complexes of this particular ligand are not publicly available. This scarcity of specific information prevents a detailed discussion of its coordination compounds as outlined.

General approaches to characterizing coordination compounds involve techniques like FT-IR, NMR, and UV-Visible spectroscopy, alongside single-crystal X-ray diffraction for definitive structural elucidation. nih.govresearchgate.netnih.gov These methods would be essential to understand the binding modes of this compound, the geometry of the resulting metal complexes, and the electronic and structural changes upon coordination. For instance, in related hydrazine derivatives, coordination to a metal center is often observed through the nitrogen atoms of the hydrazine moiety, leading to characteristic shifts in spectroscopic signals. nih.govresearchgate.net

Isomerism is a common feature in coordination chemistry, and various forms, such as geometric and linkage isomerism, could be anticipated for complexes of this compound. The presence of multiple potential donor sites—the two nitrogen atoms of the hydrazine group and the pyridine nitrogen—suggests the possibility of different coordination modes and, consequently, different isomers. However, the absence of experimental evidence in the literature makes it impossible to provide specific examples or a detailed analysis of isomerism for its metal complexes.

Catalytic Applications of 4 Hydrazinyl 3,5 Dimethylpyridine and Its Complexes

Heterogeneous Catalysis

The principles of heterogeneous catalysis often involve the immobilization of a catalytically active species onto a solid support. This approach offers significant advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved stability. For organometallic complexes, this typically involves anchoring the metal complex onto materials like silica, alumina, or polymers.

Complexes of pyridine-containing ligands are frequently employed in heterogeneous catalysis. For instance, metal complexes of ligands such as terpyridine have been immobilized on solid supports to create robust and reusable catalysts for various organic transformations. researchgate.net The pyridine (B92270) nitrogen provides a strong coordination site for a variety of transition metals known for their catalytic activity, including palladium, rhodium, and iron.

In the context of 4-Hydrazinyl-3,5-dimethylpyridine, the pyridine ring offers a primary point of coordination to a metal center. The additional hydrazinyl group, with its available lone pair of electrons, can also participate in metal coordination, potentially acting as a bidentate ligand. This chelation effect can enhance the stability of the resulting metal complex. Furthermore, the hydrazinyl moiety can be chemically modified to facilitate covalent attachment to a solid support, a common strategy for creating heterogeneous catalysts.

While specific examples for this compound are not readily found, the broader class of hydrazone ligands (formed from the reaction of hydrazines with aldehydes or ketones) and their metal complexes have been explored as catalysts. These complexes can be supported on various materials to function as heterogeneous catalysts for reactions such as cross-coupling and addition reactions. nih.gov The 3,5-dimethyl substitution on the pyridine ring can also influence the catalytic activity by altering the steric and electronic properties of the metal center, which can in turn affect the selectivity and efficiency of the catalytic process. science.gov

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. For complexes of this compound, the catalytic cycle would be highly dependent on the choice of metal and the specific reaction being catalyzed. General mechanistic principles for related pyridine and hydrazine-containing catalysts can provide a framework for understanding its potential roles.

The pyridine ring in a ligand can act as a spectator, simply holding the metal in place, or it can be an active participant in the catalytic cycle. In some cases, the pyridine ligand can be "non-innocent," meaning it can be reversibly oxidized or reduced during the reaction, thereby storing and releasing electrons to facilitate key steps in the catalytic cycle. nih.gov This is particularly relevant for redox-intensive transformations.

The hydrazinyl group, or a derived hydrazone, can also play a direct role in the mechanism. Hydrazones have been utilized as "organometallic equivalents," where they can act as nucleophiles in various bond-forming reactions. nih.gov In a catalytic cycle, the hydrazone can be generated in situ from the hydrazine (B178648) and a carbonyl compound, and then participate in reactions such as 1,2-nucleophilic additions, conjugate additions, and cross-couplings. nih.gov

A hypothetical catalytic cycle involving a metal complex of this compound in a cross-coupling reaction, for example, might involve the following general steps:

Oxidative Addition: The active metal center (e.g., Pd(0)) reacts with an organic halide, undergoing oxidation (e.g., to Pd(II)).

Transmetalation or Ligand-Mediated Step: The second coupling partner, potentially activated by the hydrazinyl moiety or another base, is transferred to the metal center.

Reductive Elimination: The two coupled fragments are expelled from the metal center, forming the desired product and regenerating the catalytically active form of the metal.

The specific role of the this compound ligand in such a cycle could be multifaceted. The dimethyl groups would sterically influence the approach of substrates to the metal center, potentially controlling regioselectivity. The electronic properties of the substituted pyridine ring would modulate the reactivity of the metal. The hydrazinyl group could act as an internal base or participate directly in the binding of one of the reactants.

Detailed mechanistic studies, often employing techniques like kinetic analysis, isotopic labeling, and computational modeling, would be necessary to elucidate the precise role of this compound in any specific catalytic reaction. Such studies on related pyridine-diimine and quaterpyridine complexes have revealed intricate metal-ligand orbital interactions that dictate the catalytic pathway. escholarship.orgosti.govnih.gov

Theoretical and Computational Studies on 4 Hydrazinyl 3,5 Dimethylpyridine

Electronic Structure Calculations

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and potential applications. For 4-hydrazinyl-3,5-dimethylpyridine, computational chemistry offers powerful tools to elucidate these characteristics at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For derivatives of pyridine (B92270) and hydrazine (B178648), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), provide reliable predictions of bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These optimized geometries are crucial for understanding the molecule's steric and electronic properties.

Energy profiles, also calculated using DFT, map the energy of the molecule as its geometry changes. This is particularly useful for studying conformational isomers and the energy barriers between them. For instance, the rotation around the C-N bond connecting the pyridine ring and the hydrazinyl group can be investigated to identify the most stable conformer.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and stability. researchgate.net

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com For pyridine and hydrazone derivatives, FMO analysis helps to understand intramolecular charge transfer (ICT) processes. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In many similar structures, the HOMO is often localized on the electron-rich hydrazinyl group and parts of the pyridine ring, while the LUMO may be distributed over the pyridine ring. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Hydrazone Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2613 |

| ELUMO | 0.8844 |

| Energy Gap (ΔE) | 7.1457 |

Data derived from a study on a similar heterocyclic compound. irjweb.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net It is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugative effects. mdpi.comacadpubl.eu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can reveal the delocalization of electron density, which contributes to the molecule's stability. researchgate.net

For molecules containing pyridine and hydrazinyl moieties, NBO analysis can identify key interactions, such as the delocalization of lone pair electrons from the nitrogen atoms of the hydrazinyl group into the antibonding orbitals of the pyridine ring. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength. mdpi.com This analysis helps to rationalize the observed geometry and electronic properties of the molecule.

Table 2: Selected NBO Interactions and Stabilization Energies for a Related Hydrazone Compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N10 | π*(C8-O9) | 53.06 |

| LP(1) O9 | σ*(C16-H17) | 0.62 |

Data derived from a study on a similar thiazole-based hydrazone. researchgate.net

Reactivity and Mechanism Predictions

Computational chemistry not only describes the static properties of a molecule but also provides powerful tools to predict its reactivity and the mechanisms of its chemical transformations.

Computational Studies of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. By identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them, chemists can elucidate detailed reaction mechanisms. The energy of the transition state determines the activation energy of a reaction, which is a key factor in its rate.

For this compound, computational studies could explore, for example, the mechanism of its synthesis or its participation in subsequent reactions, such as condensations to form hydrazones. These studies would involve locating the transition state structures for each step of the reaction, providing insights into the feasibility and stereoselectivity of the process.

Prediction of Reactive Sites and Selectivity

The electronic structure calculations described above directly inform the prediction of reactive sites within the this compound molecule. The distribution of the HOMO and LUMO, as well as the calculated atomic charges from NBO or other population analyses, can pinpoint the regions most susceptible to electrophilic or nucleophilic attack. colab.ws

For instance, the nitrogen atoms of the hydrazinyl group, with their lone pairs of electrons, are expected to be nucleophilic centers. Conversely, regions of the molecule with a high density of the LUMO will be electrophilic. Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface, provide an intuitive way to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, further aiding in the prediction of reactive sites. irjweb.comcolab.ws This information is invaluable for designing new synthetic routes and for understanding the molecule's interactions with other chemical species.

Spectroscopic Property Predictions and Validation

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and guide experimental work. Density Functional Theory (DFT) is a principal method employed for these predictions, often utilizing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a key area where computational methods excel. For pyridine and its derivatives, characteristic vibrational modes can be accurately calculated. jocpr.com For this compound, the C=N and C=C stretching vibrations within the pyridine ring are expected in the 1615-1465 cm⁻¹ region. jocpr.com The presence of the hydrazinyl and dimethyl groups would introduce specific vibrations. For instance, N-H stretching vibrations from the hydrazinyl group are anticipated, and their positions can be sensitive to hydrogen bonding. researchgate.net Computational models can predict these frequencies with a high degree of accuracy, although scaling factors are sometimes applied to better match experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where theoretical calculations are invaluable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. jocpr.com For this compound, distinct signals would be predicted for the methyl protons and the aromatic proton, as well as for the carbons of the pyridine ring and the methyl groups. The chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by quantum chemical calculations. researchgate.net

Electronic properties and UV-Vis absorption spectra are typically investigated using Time-Dependent DFT (TD-DFT). nih.govresearchgate.netnih.gov These calculations can predict the electronic transitions, such as π→π* and n→π* transitions, which determine the absorption maxima (λ_max). For pyridine derivatives, these transitions are well-characterized, and the introduction of a hydrazinyl substituent is expected to influence the electronic structure and thus the absorption spectrum. energetic-materials.org.cn

The validation of these theoretical predictions relies on comparison with experimental data. While specific experimental spectra for this compound are not widely published, the synthesis and characterization of analogous compounds like other substituted pyridines and pyrazoles provide a basis for comparison. jocpr.comresearchgate.net The synthesis of 15N-labelled 3,5-dimethylpyridine (B147111), for example, highlights methods that could be employed to obtain experimental data for validation. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Predicted Value/Range | Notes |

|---|---|---|---|

| FT-IR | Pyridine Ring C=C, C=N Stretching | 1450-1610 cm⁻¹ | Typical for substituted pyridines. |

| Hydrazinyl N-H Stretching | 3200-3400 cm⁻¹ | Position sensitive to hydrogen bonding. | |

| Methyl C-H Stretching | 2850-3000 cm⁻¹ | Characteristic of alkyl groups. | |

| ¹H NMR | Methyl Protons (-CH₃) | δ 2.2-2.5 ppm | Singlet, typical for methyl groups on a pyridine ring. |

| Aromatic Proton (C-H) | δ 7.0-8.0 ppm | Chemical shift influenced by substituents. | |

| Hydrazinyl Protons (-NH-NH₂) | δ 4.0-6.0 ppm | Broad signals, position dependent on solvent and concentration. | |

| ¹³C NMR | Pyridine Ring Carbons | δ 120-160 ppm | Shifts depend on substitution pattern. |

| Methyl Carbons (-CH₃) | δ 15-25 ppm | Typical range for methyl carbons attached to an aromatic system. | |

| UV-Vis | π→π* Transition | 250-280 nm | Predicted in a non-polar solvent. |

Note: The values in this table are illustrative and based on computational predictions for analogous pyridine derivatives. Actual experimental values may vary.

Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is crucial for understanding how molecules of this compound organize in the solid state, forming specific crystal structures and supramolecular assemblies. These interactions are governed by non-covalent forces, with hydrogen bonding and π-π stacking being particularly significant for this compound.

In addition to hydrogen bonding, π-π stacking interactions between the pyridine rings are also anticipated to play a role in the crystal engineering of this compound. researchgate.net The parallel or offset stacking of the aromatic rings contributes to the stability of the crystal structure. The strength and geometry of these interactions can be evaluated using computational methods, which have shown that for pyridine dimers, an antiparallel-displaced geometry is often the most stable. researchgate.net

The interplay between different types of intermolecular forces, including weaker C-H···π interactions, ultimately determines the final three-dimensional architecture. The study of supramolecular assemblies in related pyridine-based systems has demonstrated the formation of diverse structures, from simple dimers to complex layered architectures and host-guest systems, all driven by these non-covalent interactions.

| Van der Waals Forces | All atoms | General attractive forces contributing to crystal cohesion. |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

Advanced Applications of 4 Hydrazinyl 3,5 Dimethylpyridine in Materials Science and Chemical Synthesis

Development of Functional Materials

The incorporation of specific chemical moieties into polymers and other materials can significantly enhance their physical and chemical properties. The structure of 4-Hydrazinyl-3,5-dimethylpyridine suggests its potential as a building block in materials science.

Integration into Polymer Systems for Enhanced Properties

Hydrazine (B178648) and its derivatives are known to be reactive compounds that can participate in polymerization reactions. In theory, the hydrazinyl group of this compound could be used to introduce the 3,5-dimethylpyridine (B147111) moiety into polymer backbones or as a pendant group. Such modifications could potentially influence properties like thermal stability and conductivity. However, specific studies detailing the integration of this compound into polymer systems and the resulting effects on conductivity or thermal stability are not readily found in the current body of scientific literature.

Potential in Organic Electronics and Photovoltaic Materials

Pyridine-based compounds are widely explored in the field of organic electronics due to their electron-deficient nature, which can be advantageous for creating electron-transporting or light-emitting materials. Similarly, hydrazine derivatives have been investigated as components in organic solar cells. While these general applications suggest a potential role for this compound in these technologies, there is no specific research available that demonstrates its use or effectiveness in organic electronic devices or photovoltaic materials.

Role in Fine Chemical Synthesis

The reactivity of the hydrazinyl group and the pyridine (B92270) ring makes this compound a potential precursor in the synthesis of more complex molecules for various industries.

Precursor for Agrochemicals

The pyridine ring is a common scaffold in a wide range of herbicides, insecticides, and fungicides. For instance, the related compound 3,5-dimethylpyridine is noted for its use in the manufacturing of pesticides and other agricultural chemicals. nih.gov This suggests that this compound could theoretically serve as a starting material for novel agrochemicals. Nevertheless, there are no specific, publicly accessible synthesis routes or registered agrochemical products that list this compound as a precursor.

Synthesis of Dyes and Pigments

Hydrazine derivatives are important intermediates in the synthesis of various dyes, including azo and heterocyclic dyes. The reaction of the hydrazinyl group can be used to form chromophoric systems. While the general chemistry of hydrazine compounds in dye synthesis is well-established, there are no specific examples or studies in the available literature that describe the use of this compound for the synthesis of particular dyes or pigments. Chemical suppliers do list it under categories such as "Organic Pigments," suggesting a potential, albeit undocumented, application. bldpharm.com

Analytical Reagents for Detection and Quantification

Hydrazine derivatives are frequently employed as analytical reagents, often for the derivatization of carbonyl compounds (aldehydes and ketones) to facilitate their detection and quantification by methods such as chromatography and spectroscopy. The reaction forms a stable hydrazone derivative which can be more easily detected. While this is a common application for the hydrazine functional group, there is no specific information available on the use of this compound for such analytical purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.